Several studies highlight the potential of triazoloquinazolines as adenosine receptor antagonists, particularly with demonstrated activity towards the A3 receptor subtype [ [] ]. This class of compounds has shown promising results in preclinical studies for various applications, including potential treatments for neurological disorders [ [] ], inflammation [ [] ], and cancer [ [] ].
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3